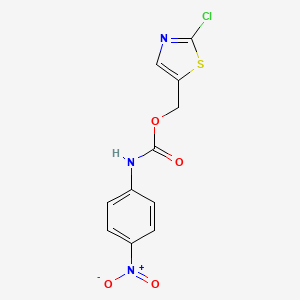
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted thiazole ring and a nitrophenyl carbamate group, making it a unique and potentially bioactive molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate typically involves the reaction of (2-chloro-1,3-thiazol-5-yl)methylamine with 4-nitrophenyl chloroformate. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group on the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Reduction: Formation of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-aminophenyl)carbamate.
Oxidation: Formation of sulfoxides or sulfones of the thiazole ring.
Applications De Recherche Scientifique
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the bioactive nature of thiazole derivatives.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pesticides due to its potential bioactivity against pests and pathogens.
Mécanisme D'action
The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl carbamate group can inhibit enzymes by carbamoylation of active site residues, leading to the disruption of enzymatic activity. The thiazole ring may interact with biological macromolecules, enhancing the compound’s bioactivity. The exact molecular pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-chloro-1,3-thiazol-5-yl)methyl acetate
- (2-chloro-1,3-thiazol-5-yl)methylamine
- (2-chloro-1,3-thiazol-5-yl)methyl N-(4-aminophenyl)carbamate
Uniqueness
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate is unique due to the presence of both a chloro-substituted thiazole ring and a nitrophenyl carbamate group. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry. The nitrophenyl group enhances its potential as an enzyme inhibitor, while the thiazole ring contributes to its overall stability and reactivity.
Propriétés
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4S/c12-10-13-5-9(20-10)6-19-11(16)14-7-1-3-8(4-2-7)15(17)18/h1-5H,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRSUEGTXNPZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN=C(S2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[5-methyl-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide](/img/structure/B2872838.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2872839.png)
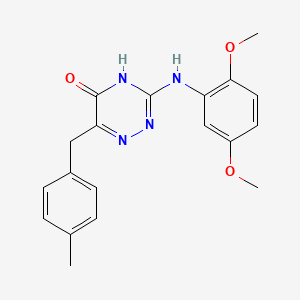
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2872845.png)
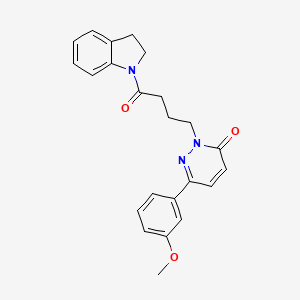
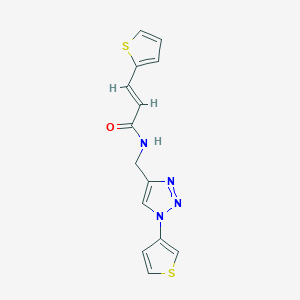
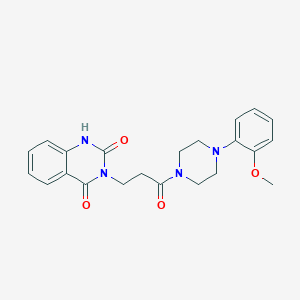
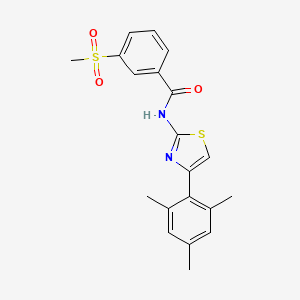
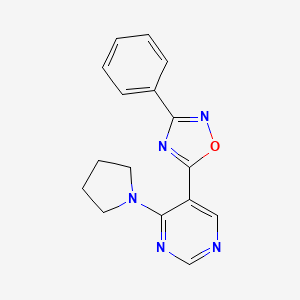
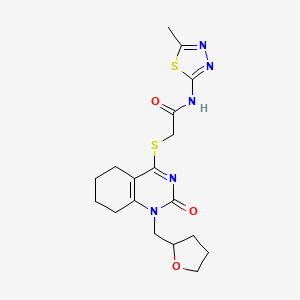
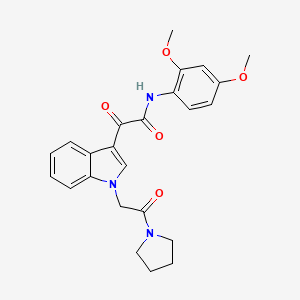
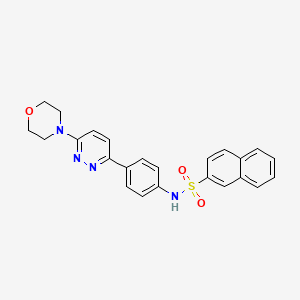
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2872860.png)

